
2-Amino-6-fluoro-7-chloro-1,3-benzothiazole
Descripción general
Descripción
“2-Amino-6-fluoro-7-chloro-1,3-benzothiazole” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are an important group of compounds that have been associated with diverse biological activities such as bactericidal, pesticidal, fungicidal, insecticidal, anticonvulsant, anti-tuberculosis, anti-inflammatory, and more .
Synthesis Analysis
The synthesis of “2-Amino-6-fluoro-7-chloro-1,3-benzothiazole” involves treating it with aldehydes to get Schiff’s base (Azomethine) in the presence of ethanol and HCl. Then all the Schiff’s bases are separately refluxed with thioglycolic acid in the presence of the solvent 1,4-dioxane and triturated with NaHCO3 solution results to give parent oxothiazolidine .Molecular Structure Analysis
The molecular structure of “2-Amino-6-fluoro-7-chloro-1,3-benzothiazole” can be confirmed on the basis of their spectral (IR, 1HNMR and MASS) data .Chemical Reactions Analysis
The resulted azomethine (Schiff’s base) are treated with chloro acetyl chloride, triethylamine in the presence of dioxane results gives the parent compounds of azetidinone .Propiedades
IUPAC Name |
7-chloro-6-fluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBFRRHGAUBCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284371 | |
| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-fluoro-7-chloro-1,3-benzothiazole | |
CAS RN |
101337-93-3 | |
| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101337-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the significance of incorporating fluorine into the structure of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole?
A1: The inclusion of fluorine in drug design is a common strategy to enhance biological activity. In the case of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole, the fluorine atom contributes to several desirable properties. Firstly, it can increase lipophilicity, potentially improving the molecule's ability to cross cell membranes and reach its target [, ]. Secondly, the presence of fluorine can influence metabolic stability, potentially increasing the compound's half-life in vivo []. These factors, combined with potential alterations in binding affinity and selectivity, make fluorine a valuable tool in optimizing the pharmacological profile of benzothiazole derivatives [, ].
Q2: What synthetic routes are commonly employed to synthesize 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole?
A2: A common synthetic approach starts with 3-chloro-4-fluoroaniline reacting with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid. This reaction yields 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole [, ]. This intermediate can then be further modified to create a library of compounds with diverse structures and biological activities [, ].
Q3: What are the potential applications of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole derivatives in medicinal chemistry?
A3: Research suggests that derivatives of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole exhibit promising antibacterial, antifungal, and anti-inflammatory activities [, ]. For instance, studies have shown significant activity against bacteria like Micrococcus leutus and Proteus vulgaris and the fungus Aspergillus flavus []. These findings highlight the potential of 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole derivatives as lead compounds for the development of new therapeutic agents against various infectious diseases and inflammatory conditions [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)

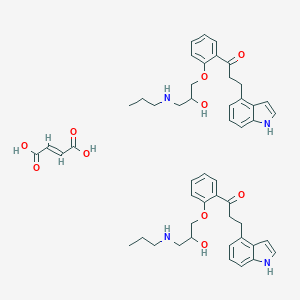

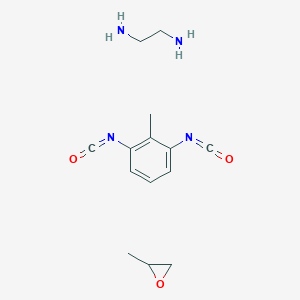

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
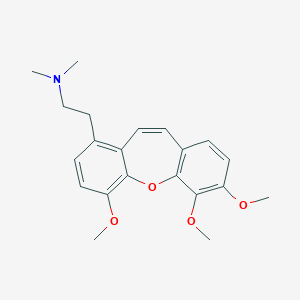
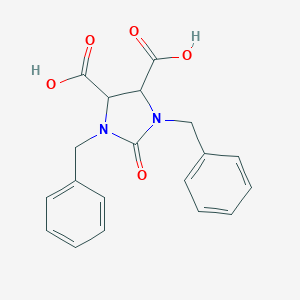
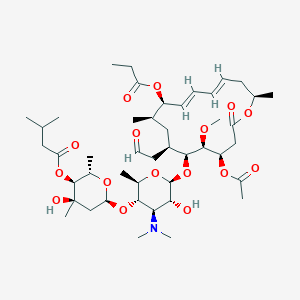

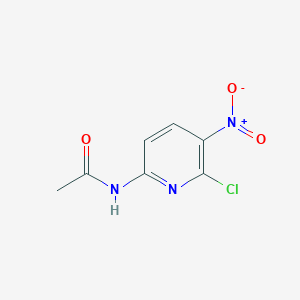
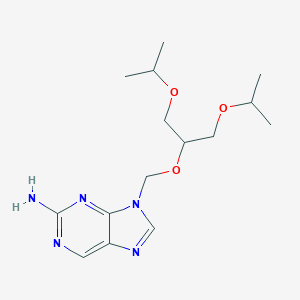
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)